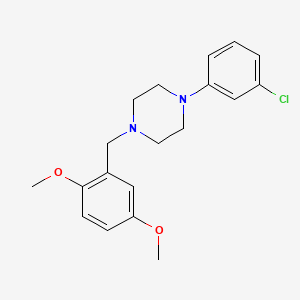

![molecular formula C18H20N4O4 B5650726 8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)

8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multistep reactions, including alkylation, cyclization, and cross-coupling processes. For instance, the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives can be achieved through a series of reactions starting from commercially available 2-amino pyridine, followed by cyclization with methyl bromopyruvate, selective chlorination, and tandem Suzuki cross-coupling/hydrolysis reactions (Du Hui-r, 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds containing imidazo[1,2-a]pyridine and diazaspiro[4.5]decane frameworks often reveals complex interactions and conformations. The crystal and molecular structure of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, have been studied, showing that the hydantoin ring adopts a planar conformation affected by π conjugation, with the pyrrolidine and piperidine rings adopting envelope and chair conformations, respectively (H. R. Manjunath et al., 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including C-H functionalization, which is a powerful tool for the construction of complex molecules. For example, an unprecedented synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines has been achieved through rhodium-catalyzed cascade reactions, demonstrating the versatility of imidazo[1,2-a]pyridines in organic synthesis (Bin Li et al., 2020).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine and diazaspiro[4.5]decane derivatives are closely related to their molecular structure. However, specific information on the physical properties of "8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" was not directly found in the literature. Generally, these properties would include melting points, solubility in various solvents, and crystalline structure, which can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and functional group transformations, are influenced by their unique structural features. For example, the presence of the imidazo[1,2-a]pyridine moiety contributes to their reactivity in nucleophilic addition and cycloaddition reactions, as seen in the synthesis of fully substituted furans from imidazo[1,5-a]pyridine carbenes (Huan-Rui Pan et al., 2010).

Propriétés

IUPAC Name |

8-(imidazo[1,2-a]pyridine-6-carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-20-15(23)10-13(17(25)26)18(20)4-7-21(8-5-18)16(24)12-2-3-14-19-6-9-22(14)11-12/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSKOXWMVTVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C12CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5650644.png)

![N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine](/img/structure/B5650654.png)

![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)

![N-{(3R*,4S*)-4-isopropyl-1-[6-(1-piperidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5650669.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)

![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)

![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)

![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)

![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)

![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)

![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)